1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
CAS No.: 857283-87-5
Cat. No.: VC3866623
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 857283-87-5 |
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Molecular Formula | C11H13N3 |
Molecular Weight | 187.24 g/mol |
IUPAC Name | 1,4-dimethyl-2,3-dihydroquinoxaline-6-carbonitrile |
Standard InChI | InChI=1S/C11H13N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6H2,1-2H3 |
Standard InChI Key | NBANRNWRIHAGBJ-UHFFFAOYSA-N |
SMILES | CN1CCN(C2=C1C=CC(=C2)C#N)C |
Canonical SMILES | CN1CCN(C2=C1C=CC(=C2)C#N)C |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s core consists of a partially saturated quinoxaline ring system, where the 1- and 4-positions are substituted with methyl groups, and the 6-position bears a nitrile functional group. The tetrahydroquinoxaline scaffold introduces a degree of conformational flexibility, while the cyano group enhances electrophilicity, making it reactive toward nucleophilic agents .
IUPAC Name:
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
SMILES:
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound is limited, analogs such as 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline (CAS: 2427-06-7) exhibit planar aromatic regions and non-planar saturated regions, as confirmed by X-ray diffraction . Nuclear magnetic resonance (NMR) spectroscopy would likely reveal distinct signals for the methyl groups (δ ~2.5–3.0 ppm) and the cyano carbon (δ ~110–120 ppm in NMR) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile typically involves the following steps:
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Cyclization: Formation of the tetrahydroquinoxaline core via condensation of o-phenylenediamine derivatives with ketones or aldehydes. For example, reacting 1,2-diaminobenzene with acetone under acidic conditions yields the dimethyl-substituted tetrahydroquinoxaline .
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Nitrilation: Introduction of the cyano group at the 6-position via electrophilic substitution or metal-catalyzed cyanation. A common method involves treating the intermediate with cyanogen bromide () in the presence of a Lewis acid catalyst .
Example Reaction:
Industrial Production
Large-scale synthesis employs continuous flow reactors to optimize yield (typically >80%) and purity (>97%). Post-synthesis purification involves recrystallization from ethanol or column chromatography .
Physical and Chemical Properties
Physicochemical Parameters
Property | Value | Source |
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Molecular Weight | 187.24 g/mol | |
Melting Point | 80 °C | |
Boiling Point | 355 °C | |
Density | 1.18 g/cm³ (estimated) | |
Solubility | Slightly soluble in water; soluble in ethanol, DMSO |
Reactivity
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Nitrile Group: Participates in hydrolysis to form amides () or carboxylic acids () under acidic/basic conditions.
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Methyl Groups: Undergo oxidation to carboxyl groups under strong oxidizing agents (e.g., ) .
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Aromatic Ring: Susceptible to electrophilic substitution (e.g., nitration, sulfonation) at the 5- and 7-positions .
Applications in Pharmaceutical and Organic Chemistry
Synthetic Intermediate
The compound serves as a precursor for:
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Heterocyclic Expansion: Reaction with hydrazine yields pyrazolo[3,4-b]quinoxaline derivatives, which are explored as kinase inhibitors .
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Cross-Coupling Reactions: Palladium-catalyzed coupling with aryl halides forms biaryl structures, useful in materials science .
Hazard Statement | Precautionary Measure |
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H315: Skin irritation | Wear protective gloves |
H319: Eye irritation | Use eye protection |
H335: Respiratory irritation | Use in well-ventilated areas |
Comparison with Related Compounds
Compound | Structural Differences | Key Properties |
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1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline | Lacks cyano group | Lower reactivity; MP: 62 °C |
6-Cyanoquinoxaline | Fully aromatic ring | Higher thermal stability |
The addition of the cyano group in 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile significantly alters its electronic profile, enhancing its suitability for electrophilic reactions compared to non-cyano analogs .
Recent Research and Future Directions
Recent studies highlight the potential of quinoxaline nitriles in:
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Anticancer Agents: Modulation of apoptosis pathways in vitro .
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Organic Light-Emitting Diodes (OLEDs): As electron-transport materials due to high electron affinity .
Future research should prioritize:
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